molecular formula C8H16N2 B1285684 1-Cyclopropylpiperidin-4-amine CAS No. 62813-02-9

1-Cyclopropylpiperidin-4-amine

Cat. No.: B1285684
CAS No.: 62813-02-9
M. Wt: 140.23 g/mol
InChI Key: XQRNOQYMHPJDCY-UHFFFAOYSA-N
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Description

1-Cyclopropylpiperidin-4-amine is an organic compound with the molecular formula C8H16N2 It is a piperidine derivative, characterized by the presence of a cyclopropyl group attached to the nitrogen atom of the piperidine ring

Scientific Research Applications

1-Cyclopropylpiperidin-4-amine has a wide range of applications in scientific research:

Safety and Hazards

1-Cyclopropylpiperidin-4-amine is associated with several hazard statements including H302, H312, H315, H318, H332, H335 . Precautionary measures include wearing protective gloves, clothing, and eye/face protection .

Biochemical Analysis

Biochemical Properties

1-Cyclopropylpiperidin-4-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substrates, including drugs and endogenous compounds . The interaction with cytochrome P450 enzymes suggests that this compound may influence the metabolic pathways of other compounds by either inhibiting or inducing these enzymes.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may interact with neurotransmitter systems, affecting the release and reuptake of neurotransmitters such as dopamine and norepinephrine . This interaction can lead to changes in cell signaling and gene expression, ultimately impacting cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under normal storage conditions, but it may degrade over time when exposed to certain environmental factors . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to changes in cellular processes and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to achieve a specific biological response. Toxicity studies have shown that high doses of this compound can cause adverse effects such as organ damage and altered physiological functions.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation and reduction of the compound, leading to the formation of metabolites . The metabolic pathways of this compound can influence the levels of other metabolites and affect metabolic flux. Additionally, the compound may interact with cofactors that are essential for enzyme activity, further modulating its metabolic effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . The distribution of this compound can influence its biological activity and effectiveness, as well as its potential toxicity.

Subcellular Localization

This compound is localized in specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular organelles . The subcellular localization of this compound can influence its interactions with other biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropylpiperidin-4-amine can be synthesized through several synthetic routes. One common method involves the reaction of 4-piperidone with cyclopropylamine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium triacetoxyborohydride and is carried out in an organic solvent like methanol .

Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 1-Cyclopropylpiperidin-4-amine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for the development of novel pharmaceuticals and chemical intermediates .

Properties

IUPAC Name

1-cyclopropylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c9-7-3-5-10(6-4-7)8-1-2-8/h7-8H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQRNOQYMHPJDCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585434
Record name 1-Cyclopropylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62813-02-9
Record name 1-Cyclopropylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclopropylpiperidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To an ice cold solution of 2.8 g. of 1-cyclopropyl-4-piperidone in 300 ml. of absolute methanol is added 0.02 moles of a solution of hydrogen chloride-methanol, 27 g. of ammonium nitrate and 2.4 g. of sodium cyanoborohydride. The solution is stirred for 72 hours at 25° C. and then poured into dilute acetic acid. The acidic solution is washed with ether and then made basic by the addition of ammonium hydroxide. The basic solution is extracted with methylene chloride, and the organic extract dried. Concentration of the extract in vacuo gives 4-amino-1-cyclopropylpiperidine.
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Synthesis routes and methods II

Procedure details

N-benzyl-1-cyclopropyl-piperidin-4-amine (Intermediate 25; 2.3 g 10 mmol), 10% Palladium on Carbon (230 mg) and Methanol (230 mL) were combined and heated with stirring at 30° C. under Hydrogen at 5 bar pressure for 16 hours.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyclopropylpiperidin-4-amine
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1-Cyclopropylpiperidin-4-amine
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1-Cyclopropylpiperidin-4-amine
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1-Cyclopropylpiperidin-4-amine
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1-Cyclopropylpiperidin-4-amine
Reactant of Route 6
1-Cyclopropylpiperidin-4-amine

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